molecular formula C18H22O4S B13428983 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate

4-[4-(Benzyloxy)phenyl]butyl methanesulfonate

Cat. No.: B13428983
M. Wt: 334.4 g/mol
InChI Key: JRIYLMISMPAZJP-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]butyl methanesulfonate is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butyl chain ending with a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate typically involves the following steps:

    Formation of 4-(Benzyloxy)phenylbutanol: This intermediate can be synthesized by the reaction of 4-(benzyloxy)benzaldehyde with butyl Grignard reagent, followed by reduction.

    Methanesulfonation: The 4-(benzyloxy)phenylbutanol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]butyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The aromatic ring can undergo reduction under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include cyclohexyl derivatives.

Scientific Research Applications

4-[4-(Benzyloxy)phenyl]butyl methanesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of biochemical pathways and mechanisms of action of various biological molecules.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenylbutanol: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.

    4-(Benzyloxy)phenylbutyl chloride: Similar reactivity but different leaving group properties.

    4-(Benzyloxy)phenylbutyl acetate: Different ester group, leading to different reactivity and applications.

Uniqueness

4-[4-(Benzyloxy)phenyl]butyl methanesulfonate is unique due to its combination of a benzyloxy group and a methanesulfonate group, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C18H22O4S

Molecular Weight

334.4 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)butyl methanesulfonate

InChI

InChI=1S/C18H22O4S/c1-23(19,20)22-14-6-5-7-16-10-12-18(13-11-16)21-15-17-8-3-2-4-9-17/h2-4,8-13H,5-7,14-15H2,1H3

InChI Key

JRIYLMISMPAZJP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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